

Application Notes and Protocols for the Quantitative Analysis of Brown FK

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Compound of Interest

Compound Name: Brown FK

Cat. No.: B1215824

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Introduction

Brown FK (E154), also known as C.I. Food Brown 1, is a reddish-brown mixture of synthetic azo dyes.[1][2] Historically, it has been used as a food coloring agent, particularly in smoked and cured fish like kippers and mackerel, as well as some cooked meats.[1] **Brown FK** is composed of six main azo components, with the primary ones being the sodium salt of 4-(2,4-diaminophenylazo)benzenesulfonate and the disodium salt of 4,4'-(4,6-diamino-1,3-phenylenebisazo)-di(benzenesulfonate).[1] Due to toxicological concerns, its use in food products is now restricted or banned in many regions, including the European Union and the United States.[1] This necessitates reliable and accurate quantitative methods for its detection and monitoring in food matrices.

These application notes provide detailed protocols for the quantitative analysis of **Brown FK** using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV-Vis Spectrophotometry. An LC-MS/MS method for confirmatory analysis is also described.

Chemical and Physical Properties

- Chemical Name: **Brown FK**[1]
- E Number: E154[3]

- CAS Number: 8062-14-4[3][4]
- Molecular Formula (sum of components II and IV): $C_{31}H_{27}N_{10}Na_3O_9S_3$ [3]
- Molecular Weight (sum of components II and IV): 848.79 g/mol [3]
- Appearance: Red-brown powder or granules[2][3]
- Solubility: Soluble in water, sparingly soluble in ethanol.[3]

Quantitative Analysis Protocols

High-Performance Liquid Chromatography (HPLC)

An improved analytical method for the detection of **Brown FK** in foods utilizes High-Performance Liquid Chromatography with Diode Array Detection (DAD).[3] This method has demonstrated good linearity, precision, and accuracy for the quantification of the primary components of **Brown FK**. [3]

Experimental Protocol: HPLC-DAD for **Brown FK** Quantification

1. Sample Preparation (from a food matrix): a. Homogenize 5 g of the food sample. b. Extract the dye by adding 20 mL of a 50:50 (v/v) mixture of methanol and water. c. Sonicate the mixture for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.45 μ m syringe filter into an HPLC vial.

2. HPLC Instrumentation and Conditions:

- Column: RC-C18 (Reversed-Phase C18)
- Mobile Phase A: Sodium acetate solution
- Mobile Phase B: Methanol
- Gradient Elution: A suitable gradient program should be developed to ensure optimal separation of the **Brown FK** components.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Detection: Diode Array Detector (DAD) at 254 nm[3]
- Column Temperature: 30 $^{\circ}$ C

3. Calibration: a. Prepare a stock solution of **Brown FK** standard in the mobile phase. b. Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 20, 50 µg/mL). c. Inject each standard into the HPLC system and record the peak area. d. Construct a calibration curve by plotting peak area against concentration.

4. Data Analysis: a. Inject the prepared sample extract into the HPLC system. b. Identify the peaks corresponding to the **Brown FK** components based on their retention times compared to the standards. c. Quantify the concentration of **Brown FK** in the sample by comparing the peak areas to the calibration curve.

Performance Characteristics of the HPLC Method[3]

Parameter	Value
Linearity (R ²)	1.0
Limit of Detection (LOD)	0.06 µg/mL
Limit of Quantification (LOQ)	0.19 µg/mL
Precision (%RSD)	0 - 1.2%
Accuracy (Recovery)	86.5% - 94.8%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Confirmation

For confirmatory analysis and identification of **Brown FK** components, an LC-MS/MS method can be employed.[3]

Experimental Protocol: LC-MS/MS Confirmation

1. Sample Preparation:

- Follow the same sample preparation procedure as for the HPLC-DAD analysis.

2. LC-MS/MS Instrumentation and Conditions:

- LC System: Accela HPLC system or equivalent[3]

- Mass Spectrometer: LTQ-Velos or equivalent, equipped with electrospray ionization (ESI)[3]
- Column: Thermo Scientific Hypersil GOLD C18 (2.1 x 100 mm, 1.9 μ m)[3]
- Mobile Phase A: Water with 0.1% formic acid[3]
- Mobile Phase B: Acetonitrile with 0.1% formic acid[3]
- Flow Rate: 200 μ L/min[3]
- Injection Volume: 10 μ L[3]
- Gradient Elution: 0–8 min, 10% to 80% B[3]
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

3. Data Analysis:

- The components of **Brown FK** are identified based on their specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) and retention times.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid, though less specific, method for the quantitative analysis of **Brown FK**, particularly in solutions with minimal interfering substances.

Experimental Protocol: UV-Vis Spectrophotometry for **Brown FK** Quantification

1. Sample Preparation (from a clear liquid sample): a. If necessary, dilute the sample with deionized water to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 to 1.0). b. Filter the sample through a 0.45 μ m syringe filter to remove any particulate matter.
2. Spectrophotometer Setup: a. Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. b. Set the wavelength to the maximum absorbance (λ_{max}) for **Brown FK**. This should be determined by scanning a standard solution across the UV-Vis spectrum (typically between 400-500 nm for brown dyes). c. Use deionized water as a blank to zero the instrument.
3. Calibration: a. Prepare a stock solution of **Brown FK** standard in deionized water. b. Create a series of calibration standards by serial dilution of the stock solution. c. Measure the absorbance of each standard at the predetermined λ_{max} . d. Construct a calibration curve by plotting absorbance against concentration.

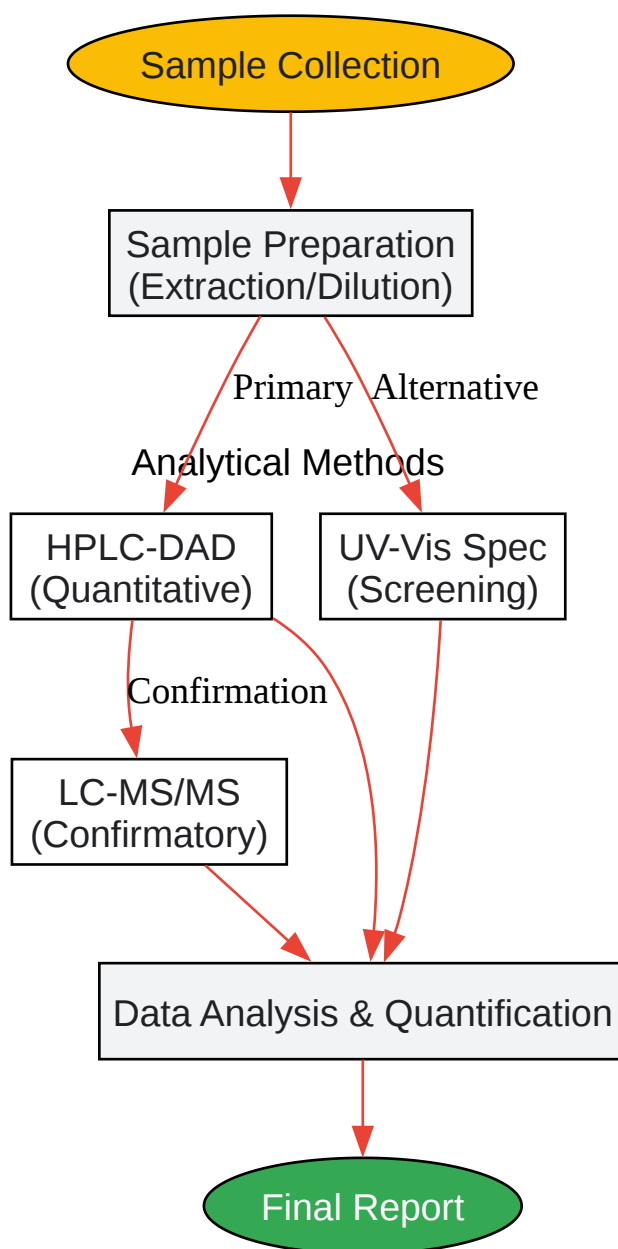
4. Data Analysis: a. Measure the absorbance of the prepared sample. b. Determine the concentration of **Brown FK** in the sample using the calibration curve and accounting for any dilutions made.

Visualized Workflows



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Caption: Workflow for the quantitative analysis of **Brown FK** by HPLC.



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Caption: General analytical workflow for **Brown FK** determination.

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